Lipophilicity (LogP): A 0.4-0.8 Unit Advantage for Improved Synthetic Handling and Bioavailability
The compound demonstrates a logP of 1.495 to 1.526, which is significantly higher than the less sterically hindered 2-bromo-3-methylbutanamide (logP 1.096) [1][2]. This increased lipophilicity of ~0.4-0.8 log units arises from the additional methyl group on the tert-butyl substituent [1].
| Evidence Dimension | Calculated LogP (XLogP3 or ALogP) |
|---|---|
| Target Compound Data | 1.495 to 1.527 |
| Comparator Or Baseline | 2-Bromo-3-methylbutanamide: 1.096 |
| Quantified Difference | ~0.4 to 0.8 log units higher |
| Conditions | Computed physicochemical property, conditions not applicable. |
Why This Matters
Higher logP enhances partitioning into organic phases, improving extraction efficiency and potentially altering the bioavailability profile of downstream derivatives.
- [1] Chembase.cn. 2-bromo-3,3-dimethylbutanamide. (LogP = 1.495, Melting Point = 92-94 °C). View Source
- [2] Chembase.cn. 2-bromo-3-methylbutanamide. (LogP = 1.096, Melting Point = 131-133 °C). View Source
